molecular formula C10H10N2 B042700 1-benzyl-1H-pyrazole CAS No. 10199-67-4

1-benzyl-1H-pyrazole

Cat. No. B042700
CAS RN: 10199-67-4
M. Wt: 158.2 g/mol
InChI Key: AKQAJYLKBCWJBV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including 1-benzyl-1H-pyrazole, often involves strategies like the 3+2 annulation method, where key intermediates are prepared through reactions such as the Knoevenagel approach followed by cyclocondensation reactions with appropriate hydrazine derivatives in suitable conditions (Naveen et al., 2021).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been elucidated using techniques like X-ray crystallography, which reveals the spatial arrangement of atoms within the molecule and the conformation of the pyrazole ring. These studies often show that the pyrazole ring can adopt different conformations based on the substituents attached to it, influencing the molecule's overall geometry and reactivity (Kumara et al., 2018).

Chemical Reactions and Properties

1-Benzyl-1H-pyrazole and its derivatives undergo various chemical reactions, including cyclocondensation, annulation, and reactions with different nucleophiles, leading to the formation of a wide range of compounds. These reactions are crucial for the synthesis of more complex molecules with potential applications in drug development and material science (Pareek et al., 2015).

Physical Properties Analysis

The physical properties of 1-benzyl-1H-pyrazole derivatives, such as solubility, melting point, and crystalline structure, are significantly influenced by their molecular structure. X-ray diffraction studies provide insight into the crystal packing, hydrogen bonding, and other non-covalent interactions that dictate these properties (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties of 1-benzyl-1H-pyrazole derivatives, including reactivity, stability, and electrochemical behavior, are determined by the nature of the substituents on the pyrazole ring and the overall molecular structure. Studies on the electrochemical behavior of these compounds can provide valuable information on their potential applications in electronic and photonic devices (Costea et al., 2006).

Scientific Research Applications

  • Antioxidant and Anti-inflammatory Activity : 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, a related compound, have been synthesized and shown to exhibit significant antioxidant and anti-inflammatory activity. Some compounds demonstrated action comparable to standard diclofenac sodium (Sudha, Subbaiah, & Mahalakshmi, 2021).

  • Catalysis in Hydroamination : New rhodium(I) and iridium(I) complexes containing mixed pyrazolyl-1,2,3-triazolyl ligands have been investigated as catalysts for hydroamination, suggesting applications in catalysis involving benzyl azide and phenyl compounds (Hua, Vuong, Bhadbhade, & Messerle, 2012).

  • Corrosion Inhibition : Pyrazole derivatives have been effective in reducing steel corrosion in hydrochloric acid, with a noted maximum inhibition efficiency. However, their efficiency decreases with increasing temperature (Herrag, Chetouani, Elkadiri, Hammouti, & Aouniti, 2007).

  • Anti-Diabetic Activity : Novel benzimidazole-pyrazoline hybrid molecules have shown potential anti-diabetic activity, particularly with effective inhibition of alpha-glucosidase compared to the reference drug acarbose (Ibraheem et al., 2020).

  • Antibacterial Applications : Pyrazole-benzofuran hybrids, particularly compound 12c, have demonstrated high inhibitory activity against various bacterial strains, indicating potential pharmaceutical and food processing applications (Sanad, Hanna, & Mekky, 2019).

  • Crystal Engineering : Flexible pyrazole-based ligands have been used to create stable coordination polymers with helical units, suggesting potential in crystal engineering applications (Sengupta et al., 2012).

  • Insecticidal and Fungicidal Activities : Novel benzoyl hydrazines containing pyrazole show promising insecticidal and fungicidal activities, indicating potential for environmentally benign pest control solutions (Yan et al., 2012).

properties

IUPAC Name

1-benzylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-2-5-10(6-3-1)9-12-8-4-7-11-12/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQAJYLKBCWJBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393512
Record name 1-benzyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-1H-pyrazole

CAS RN

10199-67-4
Record name 1-benzyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-iodopyrazole (400 mg, 2 mmol) in DMF(4 mL) at 0° C. was added sodiumhydride (80 mg, 60% dispersion in mineral oil, 2 mmol) followed by benzyl bromide (342 mg, 2 mmol) and reaction micture was allowed to stir for 2 h. Reaction mixture was concentrated in vacuo and the residue was purified by column chromatography to give N-benzylpyrazole in almost quantitative yield. IH NMR 5.29 (s, 2H), 7.18-7.28 (m, 2H), 7.28-7.40 (m, 4H), 7.53 (s, 1H).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
342 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
93
Citations
C Zou, Y Xiong, LY Huang, CL Song… - Chemical Biology & …, 2016 - Wiley Online Library
… ; the chemical scaffold contained in this compound, 1-Benzyl-1H-pyrazole, is a novel one, which means that 1-Benzyl-1H-pyrazole derivatives have never been reported as RIP1 kinase …
Number of citations: 11 onlinelibrary.wiley.com
RT Stibrany, HJ Schugar, JA Potenza - … Crystallographica Section E …, 2005 - scripts.iucr.org
Reductive coupling of adventitious CO2 by CuI has afforded the title compound, μ-oxalato-1κ2O1,O2:2κ2O1′,O2′-bis[bis(1-benzyl-1H-pyrazole-κN2)(trifluoromethanesulfonato-κO)…
Number of citations: 19 scripts.iucr.org
S Federico, S Redenti, M Sturlese, A Ciancetta… - PLoS …, 2015 - journals.plos.org
… The 1-benzyl-1H-pyrazole moiety whether substituted with … a crucial role of the 1-benzyl-1H-pyrazole moiety in increasing the … In the binding mode A, the 1-benzyl-1H-pyrazole moiety is …
Number of citations: 6 journals.plos.org
ZJ Jiang, JT Liu, HS Lv, BX Zhao - … Acta Part A: Molecular and Biomolecular …, 2012 - Elsevier
… The acid chloride 3 (2 mmol) and suitable 3-aryl-1-benzyl-1H-pyrazole-5-carbohydrazide 5d–f (2 mmol) were taken in dried dichloromethane (20 mL), then triethylamine (2 mmol) was …
Number of citations: 7 www.sciencedirect.com
W Xu, N Wang, M Zhang, D Shi - Chinese Journal of Organic …, 2019 - sioc-journal.cn
A practical ruthenium-catalyzed C (sp 2)-H alkenylation and alkylation of 1-benzyl-1H-pyrazole with alkene or a, β-unsaturated ketones under the assistance of pyrazole group were …
Number of citations: 3 sioc-journal.cn
RV Kalla, E Elzein, T Perry, X Li, V Palle… - Journal of medicinal …, 2006 - ACS Publications
Adenosine has been suggested to induce bronchial hyperresponsiveness in asthmatics, which is believed to be an A 2B adenosine receptor (AdoR) mediated pathway. We hypothesize …
Number of citations: 80 pubs.acs.org
JA Phipps, AC Clermont, S Sinha, TJ Chilcote… - …, 2009 - Am Heart Assoc
… We showed that a novel small molecule inhibitor of plasma kallikrein, 1-benzyl-1H-pyrazole-4-carboxylic acid 4-carbamimidoyl-benzylamide, delivered systemically via a subcutaneous …
Number of citations: 85 www.ahajournals.org
E Elzein, R Kalla, X Li, T Perry, E Parkhill… - Bioorganic & medicinal …, 2006 - Elsevier
… 1-Benzyl-1H-pyrazole-4-carboxylic acid 38 was prepared by direct alkylation of … Coupling of 39 with 1-benzyl-1H-pyrazole-4-carboxylic acid 38 using EDCI afforded intermediate 40, …
Number of citations: 53 www.sciencedirect.com
S Sinha, AC Clermont, JA Phipps, TJ Chilcote… - activesitepharma.com
… ASP-440 Ki = 0.1 μM 1-benzyl-1H-pyrazole-4carboxylic acid 4-carbamimidoylbenzylamide … ASP-440 Ki = 0.1 μM 1-benzyl-1H-pyrazole-4carboxylic acid 4-carbamimidoylbenzylamide …
Number of citations: 0 www.activesitepharma.com
L O'Sullivan, KV Patel, BC Rowley… - The Journal of …, 2021 - ACS Publications
… With this in mind, we reacted 1-benzyl-1H-pyrazole 2-oxide with an assortment of aryne precursors (Table 2). Conveniently, the substituted aryne precursors containing fluoro, methoxy, …
Number of citations: 8 pubs.acs.org

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